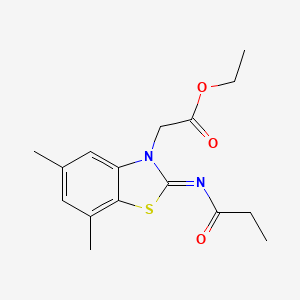

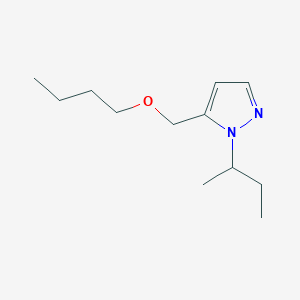

![molecular formula C13H12F3N3O4S B2671475 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide CAS No. 861208-73-3](/img/structure/B2671475.png)

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide” is a chemical compound with the CAS Number: 861208-73-3 . It has a molecular weight of 363.32 and its IUPAC name is 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide . The compound is in solid form .

Molecular Structure Analysis

The InChI code of the compound is 1S/C13H12F3N3O4S/c1-22-11-10 (12 (23-2)18-7-17-11)24 (20,21)19-9-5-3-8 (4-6-9)13 (14,15)16/h3-7,19H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is in solid form . The compound’s molecular weight is 363.32 .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives, including those with modifications such as thiopyrimidines, have shown significant promise in the field of nonlinear optics (NLO). A study highlighted the importance of phenyl pyrimidine derivatives for NLO applications, revealing that such compounds exhibit larger NLO properties compared to standard molecules. This suggests their potential for high-tech optoelectronic applications (Hussain et al., 2020).

Antitumor and Antimicrobial Activities

Pyrimidine derivatives have been extensively researched for their antitumor and antimicrobial properties. For instance, a specific pyrimidine compound showed potent inhibitory activity against mammalian dihydrofolate reductase and demonstrated significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky et al., 1980). Another study synthesized and tested various pyrimidine derivatives for their antibacterial and anti-HIV activities, further underscoring the medicinal applications of these compounds (Patel, Chikhalia, 2006).

Supramolecular Chemistry

Pyrimidine derivatives play a crucial role in supramolecular chemistry, particularly in the formation of hydrogen bonding and self-assembly processes. The study of polymorphs and solvates of aminopyrimidine and amino-s-triazines derivatives has shed light on the supramolecular aspects of these compounds, revealing complex hydrogen-bonded structures that are essential for understanding molecular interactions (Sundaramoorthy et al., 2014).

Herbicide Metabolism and Environmental Impact

Research into the metabolism of sulfonylurea herbicides, which include pyrimidine derivatives, in soil has provided insights into the environmental fate and impact of these compounds. A study focusing on the cyclization transformation of a sulfonylurea herbicide in the soil of winter wheat crops highlights the chemical processes involved in the degradation and transformation of these herbicides, contributing to our understanding of their environmental behavior (Rouchaud et al., 2003).

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram . The hazard statements are H302, H312, H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Propriétés

IUPAC Name |

4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O4S/c1-22-11-10(12(23-2)18-7-17-11)24(20,21)19-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTVVXHTSXZRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

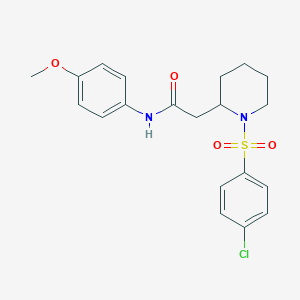

![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)

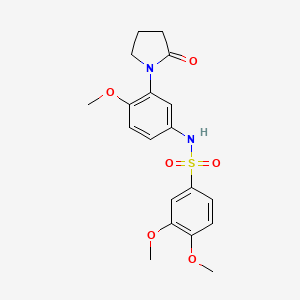

![9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2671396.png)

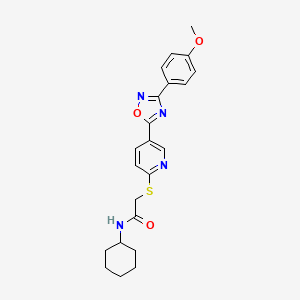

![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)

![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)